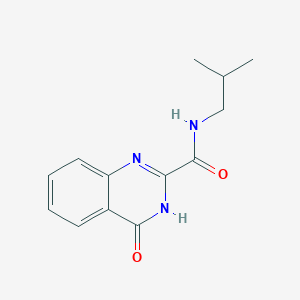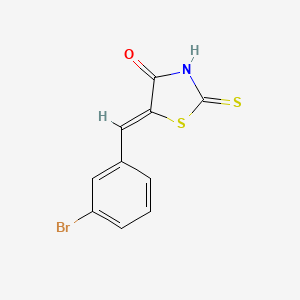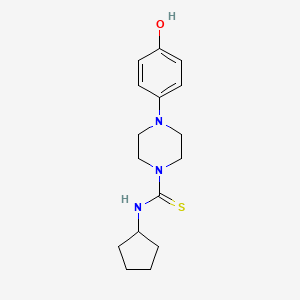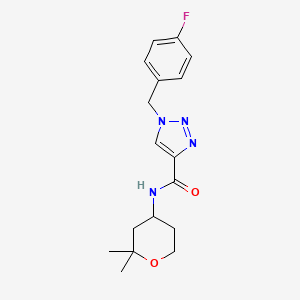
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide, also known as IQ-1S, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis.
Mecanismo De Acción
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of the pathway. This binding prevents the activation of β-catenin, which is a transcription factor that regulates the expression of genes involved in cell proliferation, differentiation, and apoptosis.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and promote the differentiation of mesenchymal stem cells into osteoblasts. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is its potency as an inhibitor of the Wnt/β-catenin signaling pathway. This makes it a valuable tool for studying the role of this pathway in various biological processes and diseases. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide. One direction is to further investigate its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. Another direction is to study its potential toxicity and develop strategies to minimize this toxicity. Additionally, further research is needed to elucidate the precise mechanism of action of this compound and its interactions with other proteins in the Wnt/β-catenin signaling pathway.
Métodos De Síntesis
The synthesis of N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves several steps, including the reaction of 2-aminobenzamide with isobutyryl chloride to form 2-isobutyrylamino-benzamide, which is then reacted with ethyl oxalyl chloride to form ethyl 2-(2-isobutyrylamino-phenyl)-2-oxoacetate. This compound is then reacted with hydrazine hydrate to form N-isobutyl-3,4-dihydro-2H-quinazolin-4-one, which is finally reacted with formic acid to form this compound.
Aplicaciones Científicas De Investigación
N-isobutyl-4-oxo-3,4-dihydro-2-quinazolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a crucial role in many biological processes, including cell proliferation, differentiation, and apoptosis. The inhibition of this pathway has been linked to the treatment of various diseases, including cancer, Alzheimer's disease, and osteoporosis. This compound has also been shown to promote the differentiation of mesenchymal stem cells into osteoblasts, which may have potential applications in bone regeneration.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-4-oxo-3H-quinazoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8(2)7-14-13(18)11-15-10-6-4-3-5-9(10)12(17)16-11/h3-6,8H,7H2,1-2H3,(H,14,18)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQIBJZDPQHJGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=NC2=CC=CC=C2C(=O)N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B6021257.png)

![methyl 2-[({2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6021282.png)
![2-(4-oxo-3,4-dihydro-2-quinazolinyl)-3-{1-phenyl-3-[4-(1-piperidinylsulfonyl)phenyl]-1H-pyrazol-4-yl}acrylonitrile](/img/structure/B6021288.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6021294.png)

![5-(4-fluorophenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6021310.png)

![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6021328.png)
![methyl 4-[(4,6-dimethyl-2-pyrimidinyl)amino]-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6021331.png)
![N-{2-[2-(3,5-dibromo-2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B6021344.png)
![3-phenyl-1H-pyrazole-4-carbaldehyde [2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazone](/img/structure/B6021348.png)
![N'-(3,5-dibromo-4-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6021354.png)